-Amino-6-chloro-1,3-benzenedisulfonamide functions as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes involved in various physiological processes, including acid-base balance and electrolyte transport. Inhibiting these enzymes can lead to several effects, including:
4-Amino-6-chloro-1,3-benzenedisulfonamide is a known metabolite of the diuretic drug hydrochlorothiazide. This means that the body breaks down hydrochlorothiazide into 4-amino-6-chloro-1,3-benzenedisulfonamide, which is then excreted in the urine. The detection of 4-amino-6-chloro-1,3-benzenedisulfonamide in urine can be used to confirm the use of hydrochlorothiazide. Source: PubChem, National Institutes of Health: )
Some studies have investigated the potential antibacterial activity of 4-amino-6-chloro-1,3-benzenedisulfonamide against the bacterium Helicobacter pylori, which is associated with peptic ulcers. However, further research is needed to confirm and understand the mechanisms of this potential activity. Source: Sigma-Aldrich:
4-Amino-6-chloro-1,3-benzenedisulfonamide is a chemical compound with the molecular formula and a molecular weight of 285.7 g/mol. It is characterized by the presence of an amino group, a chlorine atom, and two sulfonamide groups attached to a benzene ring. This compound appears as a solid and has a melting point of approximately 258 °C. It is known for its distinctive odor and is classified as non-flammable and non-hazardous under standard conditions .
The specific mechanism by which ACDA inhibits H. pylori is not fully understood and requires further investigation []. However, its antibacterial activity might be related to its ability to interfere with essential bacterial processes or disrupt the bacterial cell wall.
Additionally, 4-Amino-6-chloro-1,3-benzenedisulfonamide is known as a transformation product of Hydrochlorothiazide, indicating its relevance in pharmaceutical chemistry .
4-Amino-6-chloro-1,3-benzenedisulfonamide exhibits biological activity primarily associated with its role as an antibacterial agent. It has been studied for its potential effects on various bacterial strains and has shown promise in inhibiting bacterial growth. The compound's mechanism of action is thought to involve interference with bacterial folate synthesis pathways, similar to other sulfonamides .
The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various analogs .
4-Amino-6-chloro-1,3-benzenedisulfonamide has several applications:
These applications underscore its significance in both medicinal chemistry and industrial processes .
Studies on the interactions of 4-Amino-6-chloro-1,3-benzenedisulfonamide have revealed its potential effects when combined with other compounds. Notably:
Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound .
Several compounds share structural similarities with 4-Amino-6-chloro-1,3-benzenedisulfonamide. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamide | Contains additional sulfonamide groups | Enhanced solubility and bioactivity |
Sulfanilamide | A simpler structure with one sulfonamide group | Historical importance as one of the first sulfa drugs |
Hydrochlorothiazide | A thiazide derivative with similar antibacterial properties | Used primarily as a diuretic |
These compounds illustrate variations in functional groups and biological activity while maintaining core structural characteristics that define their classification within sulfonamides .
Acute Toxic;Irritant;Health Hazard